Product packaging for 1-(1-Methylpiperidin-3-YL)piperazine(Cat. No.:CAS No. 344436-00-6)

1-(1-Methylpiperidin-3-YL)piperazine

Cat. No.: B1628461
CAS No.: 344436-00-6
M. Wt: 183.29 g/mol
InChI Key: HBGWJGMJKRYBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-3-yl)piperazine ( 344436-00-6) is a nitrogen-rich heterocyclic compound of significant interest in modern medicinal chemistry. With a molecular formula of C10H21N3 and a molecular weight of 183.30 g/mol, this piperazine derivative serves as a versatile and valuable building block (synthon) for the research and development of novel bioactive molecules. The piperazine moiety is a frequently employed structural component in pharmaceuticals, prized for its ability to influence the physicochemical properties of a molecule and act as a conformational scaffold to optimally position pharmacophoric groups for target interaction . This compound is particularly useful as an intermediate in synthetic routes such as Buchwald-Hartwig amination, aromatic nucleophilic substitution (SNAr), and reductive amination, which are common methods for constructing nitrogen-containing drug candidates . Piperazine-containing structures are prevalent in a wide array of therapeutic areas, and researchers leverage this synthon in the discovery of potential agents for conditions such as cancer, central nervous system (CNS) disorders, viral infections, and more . The compound is offered for Research Use Only. It is strictly intended for laboratory research and development applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3 B1628461 1-(1-Methylpiperidin-3-YL)piperazine CAS No. 344436-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpiperidin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGWJGMJKRYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591088
Record name 1-(1-Methylpiperidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344436-00-6
Record name 1-(1-Methylpiperidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 1 Methylpiperidin 3 Yl Piperazine

General Synthetic Strategies for Piperazine-Piperidine Conjugates

The construction of molecules containing both piperidine (B6355638) and piperazine (B1678402) rings, such as 1-(1-methylpiperidin-3-yl)piperazine, employs several key synthetic strategies. These methods are foundational in medicinal and pharmaceutical chemistry for creating a diverse range of disubstituted piperazine derivatives. researchgate.net

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperazine-piperidine conjugates. nih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The process is often performed in a one-pot procedure. nih.gov

A common approach for synthesizing related structures, such as 1-(1-methylpiperidin-4-yl)piperazine, involves the reaction of N-methyl-4-piperidone with a piperazine derivative. nih.govacs.org This reaction is facilitated by a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govacs.orgmdpi.com The use of NaBH(OAc)₃ is advantageous as it is less toxic than other reducing agents like sodium cyanoborohydride. google.com The reaction cascade involves an initial oxidation, followed by the formation of an imine or iminium ion, and subsequent reduction. organic-chemistry.org

While effective, one consideration in the reductive amination of chiral precursors is the potential for racemization, where the stereochemical integrity of the product may be lost during the reaction. nih.gov

Table 1: Example of Reductive Amination for a Piperazine-Piperidine Conjugate

Reactant 1 Reactant 2 Reducing Agent Solvent Product

This table illustrates a documented synthesis of a related compound, demonstrating the general reductive amination strategy. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental strategy for synthesizing piperazine-piperidine conjugates. researchgate.net This method involves the reaction of an alkyl halide or sulfonate with a piperazine, where the piperazine acts as the nucleophile. mdpi.comnih.gov The reaction can be a stepwise process to create 1,4-disubstituted piperazines. researchgate.net

One variation is the nucleophilic aromatic substitution (SNAr), where an electron-deficient aromatic or heteroaromatic ring is attacked by the piperazine nucleophile. acs.orgmdpi.com For instance, piperazine can react with highly activated rings like pentafluoropyridine, preferentially substituting at positions ortho and para to the ring nitrogen. researchgate.net Another approach involves the intramolecular cyclization via double nucleophilic substitution on a suitable precursor to form the piperidine ring itself. whiterose.ac.uk

The synthesis of complex piperazine-containing drugs often employs these substitution reactions. For example, the alkylation of a piperazine derivative with a chloro-functionalized molecule is a key step in several syntheses. nih.gov

Alkylation of Piperazine Derivatives

Direct alkylation of the piperazine ring is a primary method for introducing substituents onto its nitrogen atoms. mdpi.comnih.gov This approach typically uses alkyl halides, such as chlorides or bromides, to form N-alkyl piperazines. mdpi.comnih.govresearchgate.net For instance, N-methylpiperazine can be alkylated using 1-bromo-3-chloropropane. researchgate.net

When synthesizing unsymmetrically substituted piperazines, selective alkylation is crucial. However, this can present challenges, as reactions may require low temperatures or result in low yields. google.com The process can also be used to create quaternary piperazinium salts by further alkylation. muni.cz In multi-step syntheses, a protected piperazine derivative is often alkylated, followed by deprotection steps. researchgate.net

Multi-Step Synthesis Pathways

The synthesis of complex molecules like this compound often necessitates multi-step pathways to achieve the desired structure with correct regiochemistry and stereochemistry. researchgate.net These pathways frequently combine several fundamental reactions, including protection, coupling, and deprotection steps. nih.govresearchgate.net

A typical multi-step sequence might begin with the protection of a reactive functional group on one of the starting materials. For example, a primary amine on a piperazine precursor can be selectively protected before it is reacted with a piperidone derivative via reductive amination. nih.govacs.org Following the formation of the core piperazine-piperidine structure, the protecting group is removed under specific conditions to yield the final product. nih.gov

Another multi-step approach involves building one of the heterocyclic rings from an acyclic precursor. For example, a piperazine ring can be constructed from a suitable aniline (B41778) and bis-(2-haloethyl)amine. mdpi.com Similarly, complex piperazine derivatives can be synthesized from precursors like 2-oxo-3-phenylpiperazines through a sequence of reduction and deprotection. researchgate.netarkat-usa.org

Table 2: Illustrative Multi-Step Synthesis Steps

Step Reaction Type Description
1 Protection A primary amine on a piperazine precursor is protected (e.g., with ethyl trifluoroacetate). nih.gov
2 Reductive Amination The protected piperazine is reacted with a piperidone derivative (e.g., N-methyl-4-piperidone). nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered on its tertiary amine functionalities, which are susceptible to various chemical transformations.

Oxidation Reactions Yielding N-oxides

The tertiary amine groups in both the piperidine and piperazine rings are susceptible to oxidation, leading to the formation of N-oxides. google.comgoogle.com This transformation is a known metabolic pathway for many tertiary amine drugs and can also be achieved synthetically in the laboratory. google.comgoogle.com

Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (mCPBA). google.comgoogle.com For example, a piperazine N-oxide can be prepared by reacting the parent piperazine compound with mCPBA in a solvent like acetone. google.com Kinetic studies on the oxidation of piperazines, including 1-methylpiperazine (B117243), with agents like bromamine-T have shown a first-order dependence on both the piperazine and the oxidant. scirp.org The reaction stoichiometry indicates that one mole of piperazine reacts with one mole of the oxidizing agent to produce the corresponding N-oxide. scirp.org The resulting N-oxides can exist as hydrates, such as 1-methyl-piperazine-1-oxide dihydrate. nih.gov

Table 3: Common Oxidizing Agents for N-Oxide Formation

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) Acetic acid, heat (e.g., 70°C) google.com
m-Chloroperoxybenzoic acid (mCPBA) Acetone, room temperature google.com

Reduction Reactions to Amine Derivatives

There is no specific information available in the scientific literature regarding the reduction reactions of this compound to other amine derivatives. Typically, reduction reactions involving amines are aimed at converting other functional groups within the molecule (such as amides, imines, or nitriles) to amines. Since this compound already consists of saturated amine rings, it is generally resistant to further reduction under standard conditions.

Nucleophilic Substitution Capabilities

The secondary amine of the piperazine moiety in this compound provides the molecule with nucleophilic character. In principle, this nitrogen atom can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or activated aromatic systems. This type of reaction would result in the formation of a new carbon-nitrogen bond, leading to N-substituted derivatives. While this is a fundamental reaction for piperazine compounds, specific examples detailing the nucleophilic substitution capabilities of this compound are not described in the available literature.

Acylation Reactions

The secondary amine in the piperazine ring of this compound is expected to readily undergo acylation reactions. This common transformation for secondary amines involves reaction with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. Such reactions are fundamental in organic synthesis and drug discovery for modifying the properties of a lead compound. Despite the theoretical feasibility, there are no specific documented examples of acylation reactions performed on this compound in the scientific literature.

Role as a Synthetic Building Block for Complex Organic Molecules

The piperazine scaffold is a well-established and highly valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. researchgate.netnih.govresearchgate.net Piperazine derivatives are integral to the structure of numerous approved drugs due to their favorable physicochemical properties and their ability to act as a versatile scaffold. nih.govmdpi.com They can influence a molecule's polarity, lipophilicity, and basicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.net

The structure of this compound contains two distinct heterocyclic systems, suggesting its potential utility as a scaffold for creating diverse chemical libraries for drug discovery. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the attachment of various substituents to explore structure-activity relationships (SAR).

Despite this potential, a thorough search of the scientific and patent literature did not yield specific examples where this compound is explicitly used as a starting building block for the synthesis of more complex organic molecules or approved pharmaceuticals. While structurally related compounds, such as 1-methyl-4-(piperidin-4-yl)-piperazine, have been identified as key intermediates in the synthesis of therapeutic agents like Brigatinib, a similar role for the 3-substituted isomer has not been documented. nbinno.com The general importance of the piperazine moiety in drug design is undisputed, but the specific application of this compound as a synthetic precursor remains to be reported in the accessible literature. researchgate.netresearchgate.netmdpi.com

Pharmacological Profile and Biological Activities of 1 1 Methylpiperidin 3 Yl Piperazine

Receptor Binding and Selectivity Studies

Central Nervous System (CNS) Receptor Targeting

The piperazine (B1678402) and piperidine (B6355638) moieties are recognized pharmacophores that are integral to the structure of numerous centrally acting agents. These scaffolds are known to interact with a wide array of CNS receptors, including but not limited to serotonin (B10506), dopamine (B1211576), and adrenergic receptors. The specific substitution pattern on these rings plays a crucial role in determining the affinity and selectivity of the compound for its targets. For instance, studies on various N-phenylpiperazine derivatives have demonstrated that modifications to the phenyl ring and the piperazine nitrogen can drastically alter binding affinities at dopamine and serotonin receptors. Similarly, research into piperidine-containing compounds highlights their potential as ligands for sigma receptors and various transporters. However, without specific experimental data for 1-(1-Methylpiperidin-3-YL)piperazine, its precise CNS receptor binding profile cannot be detailed.

Serotonin Receptor Modulation

The arylpiperazine scaffold is a well-established component of many ligands targeting serotonin (5-HT) receptors, contributing to a wide range of pharmacological effects. The interaction of these compounds with different 5-HT receptor subtypes is critical to their therapeutic actions.

5-HT1A Receptor Interactions

Arylpiperazine derivatives are frequently identified as high-affinity ligands for the 5-HT1A receptor. The nature of the substituent on the piperazine nitrogen is a key determinant of this affinity. While extensive data exists for compounds like (2-methoxyphenyl)piperazine derivatives, which show high potency at 5-HT1A receptors, specific binding constants for this compound are not available.

5-HT2 Receptor Interactions

The interaction of piperazine-containing compounds with 5-HT2 receptors is also a significant area of research. Antagonism at the 5-HT2A receptor, often combined with 5-HT1A agonism, is a hallmark of several atypical antipsychotic medications. The affinity for 5-HT2A and 5-HT2C receptors can be modulated by the specific chemical structure of the piperazine derivative. Again, the literature does not provide specific Ki values for this compound at these receptor subtypes.

5-HT1B/2C Agonism

Some arylpiperazines, such as m-chlorophenylpiperazine (mCPP), are known to act as agonists at 5-HT2C receptors and also interact with 5-HT1B receptors. This activity is linked to effects on appetite and mood. The specific agonist or antagonist profile of this compound at these receptors has not been documented.

Serotonin Transporter (SERT) Affinity

Interactive Data Table: CNS Receptor Binding Profile of this compound

ReceptorKi (nM)Reference
Data Not AvailableData Not AvailableData Not Available

Interactive Data Table: Serotonin Receptor and Transporter Affinity of this compound

TargetKi (nM)Functional ActivityReference
5-HT1AData Not AvailableData Not AvailableData Not Available
5-HT2AData Not AvailableData Not AvailableData Not Available
5-HT2BData Not AvailableData Not AvailableData Not Available
5-HT1BData Not AvailableData Not AvailableData Not Available
5-HT2CData Not AvailableData Not AvailableData Not Available
SERTData Not AvailableData Not AvailableData Not Available

Dopamine Receptor Interactions

The 1-methylpiperidine (B42303) and piperazine fragments are integral to many ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are crucial in the treatment of neuropsychiatric disorders. Research indicates that N-phenylpiperazine analogs can exhibit high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govresearchgate.net

Derivatives incorporating a piperazine ring connected to a benzamide-type moiety have been a focus of development for D3-selective antagonists. nih.gov In one study, modifying the substituents on the N-phenylpiperazine moiety of 4-(thiophen-3-yl)benzamides led to a range of compounds with varying affinities and selectivities for D2 and D3 receptors. nih.gov For instance, compound LS-3-134, which contains an N-phenylpiperazine group, demonstrates a high binding affinity for the human D3 receptor with a Ki value of approximately 0.2 nM and shows over 150-fold selectivity against the D2 receptor. nih.gov

Functional assays have characterized these compounds as either agonists or antagonists. One investigation of heterocyclic analogues in the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series found that a lead molecule, (-)-15, acted as a potent agonist at both D2 and D3 receptors, with a preference for D3. nih.gov In contrast, other N-phenylpiperazine analogs, such as compounds 7e and 6d, were identified as antagonists at the D3 receptor. nih.gov Furthermore, some piperazine derivatives have been developed as multi-target agents, demonstrating high affinity for D2, 5-HT1A, 5-HT2A, and H3 receptors, positioning them as potential antipsychotic candidates. rsc.org

Table 1: Dopamine Receptor Binding Affinities of Representative Piperazine/Piperidine Derivatives

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) D3 vs. D2 Selectivity Reference
(-)-10e 47.5 0.57 ~83-fold nih.gov
(+)-10e 113 3.73 ~30-fold nih.gov
10i 76.9 1.69 ~45-fold nih.gov
LS-3-134 ~30 0.2 >150-fold nih.gov
WW-III-55 ~16,000 20 >800-fold nih.gov

GABA Receptor Agonism

The role of the this compound scaffold in direct GABA receptor agonism is not well-documented in the available literature. Research on piperazine derivatives primarily points towards an antagonistic or modulatory role at GABA-A receptors rather than direct agonism. nih.gov The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for various psychoactive drugs, including benzodiazepines, which act as positive allosteric modulators. nih.govmdpi.com

Studies have shown that certain piperazine derivatives can act as antagonists of the human α1β2γ2 GABA-A receptor. nih.gov However, the therapeutic interest in ligands targeting the benzodiazepine (B76468) (BZD) binding site of GABA-A receptors is significant. These ligands can be positive allosteric modulators (agonists at the BZD site), negative allosteric modulators (inverse agonists), or neutral antagonists. nih.gov The development of subtype-selective GABA-A receptor modulators is a key area of research. For example, the compound TP003 was developed as an agonist selective for the α3 subtype, with the aim of achieving anxiolytic effects without the sedation associated with non-selective agonists. nih.gov While various heterocyclic scaffolds, including quinolinones and imidazoles, have been used to create high-affinity ligands for the BZD site, there is no clear evidence that the this compound structure itself confers direct GABA receptor agonist activity. mdpi.com

Histamine (B1213489) H3 Receptor Antagonism

The this compound scaffold is a key feature in the development of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. Antagonism of this receptor is being explored for treating various neurological and psychiatric conditions. nih.govnih.gov

Recent research has focused on developing dual-acting ligands that target both the H3R and other receptors, such as the sigma-1 receptor. nih.govnih.gov In these multi-target compounds, the piperidine or piperazine moiety is considered a critical structural element for activity. nih.govnih.gov A comparative study showed that replacing a piperazine ring with a piperidine ring could dramatically influence sigma-1 receptor affinity while not significantly affecting H3R affinity. nih.govnih.gov For example, one compound with a piperazine core had an H3R Ki of 3.17 nM, while its piperidine-containing counterpart had a Ki of 7.70 nM. nih.govnih.gov A novel series of multi-receptor ligands designed as potential antipsychotics also included potent H3R antagonism as part of their pharmacological profile. rsc.org

Sigma-1 Receptor Binding

The sigma-1 (σ1) receptor, a unique protein located at the endoplasmic reticulum, is a target for compounds containing the this compound scaffold. unict.itresearchgate.net These ligands are being investigated for their potential in treating neuropathic pain and other central nervous system disorders. unict.it

The piperidine and piperazine moieties are recognized as crucial structural features for high-affinity binding to sigma receptors. nih.govunict.it The substitution of a piperazine ring with an N-methyl piperidine ring can create a more rigid structure that helps tune the binding affinity and selectivity for sigma receptors. unict.it Studies have shown that piperidine derivatives can achieve sub-nanomolar affinity for the σ1 receptor with high selectivity over the σ2 subtype. unict.it

Many H3R antagonists containing a piperidine or piperazine core have been found to possess a high affinity for the σ1 receptor as well. nih.govnih.gov This dual activity has opened a new research avenue for developing compounds with combined therapeutic effects. nih.gov For instance, a ligand featuring a piperidine core demonstrated high affinity for both the human H3 receptor (Ki = 6.2 nM) and the σ1 receptor (Ki = 4.41 nM). nih.gov

Table 2: Sigma-1 Receptor Binding Affinities of Representative Piperidine/Piperazine Derivatives

Compound Class Representative Compound σ1 Receptor Ki (nM) Reference
Phenoxyalkylpiperidines 1a 0.34 uniba.it
Phenoxyalkylpiperidines 1b 1.49 uniba.it
H3R/σ1R Dual Ligands Compound 5 3.64 nih.govnih.gov
H3R/σ1R Dual Ligands Compound 11 4.41 nih.gov
Benzyl derivative 12a (AD353) Sub-nanomolar unict.it

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The this compound scaffold is relevant to the development of small-molecule antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide implicated in the pathophysiology of migraine. nih.gov The development of CGRP antagonists represents a significant advancement in migraine treatment. nih.govacs.org

Several potent CGRP receptor antagonists incorporate piperidine or piperazine rings within their structures. nih.govresearchgate.net For example, BIBN4096 was the first small-molecule CGRP antagonist to enter clinical trials for acute migraine. nih.govacs.org More directly relevant, a study on antagonists for the related adrenomedullin-2 (AM2) receptor, which shares the CLR subunit with the CGRP receptor, involved the synthesis of N-((1-Methylpiperidin-3-yl)methyl)-N-(2-oxo-2-((2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl)amino)ethyl)pivalamide. nih.gov This demonstrates the utility of the (1-Methylpiperidin-3-yl)methyl moiety, a structure closely related to the core subject of this article, in designing ligands for this receptor family. nih.gov These antagonists bind at the interface between the receptor subunits, CLR and RAMP1. nih.gov

Glucagon-Like Peptide-1 Receptor (GLP-1R) Modulation

The this compound scaffold may play a role in modulating the glucagon-like peptide-1 receptor (GLP-1R) system, a key target in the treatment of type 2 diabetes and obesity. nih.govmdpi.com Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses appetite, and reduces body weight. nih.govmdpi.com

While most approved GLP-1R agonists are injectable peptides, there is significant interest in developing orally bioavailable small-molecule agents. nih.govnih.gov Some research has explored piperazine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV). nih.gov DPP-IV is the enzyme that degrades GLP-1, so its inhibition leads to increased levels and prolonged action of endogenous GLP-1. A study on piperazine sulfonamide derivatives showed they could inhibit the DPP-IV enzyme. nih.gov

More recently, non-peptide, small-molecule GLP-1R agonists have been discovered. nih.govmdpi.comnih.gov These molecules, such as orforglipron (B8075279) and danuglipron, bind to an allosteric site within the transmembrane domain of the GLP-1R, promoting Gs-biased signaling. mdpi.com While the specific structures of all clinical candidates are not disclosed, the broad utility of the piperazine scaffold in medicinal chemistry suggests its potential inclusion in the design of such modulators. nih.gov

Biological Activity Mechanisms

The this compound scaffold contributes to the biological activity of larger molecules primarily through its ability to form key interactions with receptor binding pockets. The basic nitrogen atoms of the piperazine and piperidine rings can act as proton acceptors, forming hydrogen bonds or ionic interactions with acidic residues in the target proteins. This is a common mechanism for arylpiperazine derivatives that bind to dopamine and serotonin receptors. nih.gov

For dual H3/σ1 receptor ligands, the piperidine moiety has been identified as a critical structural element. nih.govnih.gov In the context of CGRP antagonists, the scaffold helps to correctly position the larger pharmacophoric groups at the interface of the CLR and RAMP1 receptor subunits. nih.gov For GLP-1R modulation via DPP-IV inhibition, piperazine derivatives fit into the enzyme's binding site, forming hydrogen bonds with key residues like E205, E206, and Y662, thereby blocking its enzymatic activity. nih.gov The structural rigidity and conformational possibilities of the combined piperidine-piperazine system allow medicinal chemists to fine-tune the affinity, selectivity, and functional activity (agonist vs. antagonist) of the resulting ligands for their intended biological targets. unict.it

Neurotransmission Pathway Modulation

The piperazine and piperidine rings are well-established pharmacophores that interact with central nervous system receptors. Derivatives of this compound have shown notable activity in modulating key neurotransmission pathways.

Research into novel benzoxazole-piperazine derivatives has identified compounds with high binding affinities for crucial neurotransmitter receptors. nih.gov Specifically, certain derivatives demonstrate a strong affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov This multi-receptor binding profile is a key characteristic of atypical antipsychotic drugs. nih.gov In contrast, these compounds tend to show lower affinity for the 5-HT2C and histamine H1 receptors, suggesting a degree of selectivity in their action. nih.gov

Furthermore, other studies have explored piperazine and piperidine analogues as antagonists of the histamine H3 receptor. nih.govrsc.org The histamine H3 receptor is an important autoreceptor in the brain that modulates the release of various neurotransmitters, including histamine, serotonin, and dopamine. In vivo studies with these H3 receptor antagonists revealed that parenteral administration over five days led to a significant reduction in serotonin and dopamine concentrations in the brains of rats. rsc.org The general class of piperazine compounds is also known to exhibit agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor, which contributes to neuromuscular blocking effects observed in some applications. wikipedia.org

Enzyme Inhibition and Modulation

The this compound structure is a key component in molecules designed to inhibit various enzymes, demonstrating its versatility as a scaffold for drug design.

One area of significant activity is the inhibition of tubulin polymerization. Novel arylamide derivatives incorporating a piperazine moiety have been identified as potent inhibitors of this process, which is a key target in cancer chemotherapy. nih.gov One such derivative, featuring a 1-methylpiperazine (B117243) group, exhibited potent antiproliferative activities against various cancer cell lines. nih.gov The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest in the G2 phase and subsequent apoptosis. nih.gov

Derivatives have also been evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net In a study of newly synthesized piperazine derivatives, compounds bearing a 1,2,4-triazole (B32235) nucleus were found to be potent tyrosinase inhibitors, with one derivative showing a mixed-type inhibition profile. researchgate.net Additionally, in silico studies have suggested that certain piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have the potential to target Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in many cancers. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Piperazine Derivatives
Derivative ClassTarget EnzymeReported ActivitySource
Arylamide-piperazineTubulinPotent inhibition of tubulin polymerization nih.gov
Piperazine-triazoleTyrosinaseIC₅₀ value of 30.7 ± 0.2 µM researchgate.net
Naphthalimide-arylsulfonylCarbonic Anhydrase IXPredicted targeting ability (in silico) nih.gov

Bruton's Tyrosine Kinase (Btk) Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders. nih.govepo.org The 1-methylpiperazine moiety is a recurring structural feature in the design of potent and selective BTK inhibitors. nih.gov

In the development of second-generation BTK inhibitors, a series of pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivatives were synthesized and evaluated. nih.gov One compound from this series, which incorporates a (4-methylpiperazin-1-yl)phenyl group, demonstrated particularly potent BTK kinase inhibitory activity with an IC₅₀ value of 7 nM. nih.gov This derivative was also shown to be highly selective for BTK when tested against a panel of 35 other kinases, suggesting a favorable profile compared to the first-generation inhibitor, ibrutinib. nih.gov

Further research has characterized other novel BTK inhibitors containing the 4-methyl-piperazin-1-yl moiety. One such compound, RN486, was developed as a BTK inhibitor for potential use in treating rheumatoid arthritis. researchgate.net The consistent inclusion of the substituted piperazine ring in these potent molecules underscores its importance for achieving high-affinity binding to the BTK enzyme. nih.govresearchgate.netgoogle.com

In Vitro and In Vivo Pharmacological Assessments

The pharmacological activities of derivatives containing the this compound scaffold have been substantiated through a range of in vitro and in vivo assessments.

In Vitro Assessments

In vitro studies have provided quantitative data on the potency of these derivatives against their respective targets. As a BTK inhibitor, a pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivative markedly inhibited BTK activation in TMD8 B-cell lymphoma cells. nih.gov This inhibition of BTK led to a dose-dependent arrest of the cell cycle at the G1 phase and induced apoptosis, confirmed by the cleavage of PARP and caspase 3. nih.gov In studies on tubulin polymerization, arylamide derivatives containing a 1-methylpiperazine group showed potent antiproliferative activity across multiple human cancer cell lines, with IC₅₀ values in the micromolar and even nanomolar range for some compounds. nih.gov

Table 2: Summary of In Vitro Pharmacological Data
Compound ClassAssayCell LineResult (IC₅₀)Source
Pyrimido[4,5-d] nih.govnih.govoxazin-2-oneBTK Kinase InhibitionN/A (Enzyme Assay)7 nM nih.gov
Arylamide-piperazineAntiproliferationHCT-116 (Colon Cancer)0.88 µM nih.gov
Arylamide-piperazineAntiproliferationMGC-803 (Gastric Cancer)1.21 µM nih.gov
Arylamide-piperazineAntiproliferationSMMC-7721 (Liver Cancer)1.58 µM nih.gov
Piperazine-triazoleTyrosinase InhibitionN/A (Enzyme Assay)30.7 µM researchgate.net

In Vivo Assessments

In vivo studies in animal models have corroborated the therapeutic potential observed in vitro. A benzoxazole-piperidine derivative with antipsychotic potential was tested in mice, where it successfully reduced apomorphine-induced climbing behavior and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced head twitching. nih.gov These models are standard behavioral assays for screening antipsychotic efficacy. nih.gov In separate studies, piperazine analogues designed as histamine H3 receptor antagonists were shown to reduce food intake in rats when administered parenterally over five days, indicating a potential role in appetite regulation. nih.govrsc.org

Table 3: Summary of In Vivo Pharmacological Data
Compound ClassAnimal ModelAssayObserved EffectSource
Benzoxazole-piperidineMouseApomorphine-induced climbingReduced climbing behavior nih.gov
Benzoxazole-piperidineMouseDOI-induced head twitchingReduced head-twitch response nih.gov
Piperazine-guanidineRatFood IntakeReduced food consumption over 5 days nih.govrsc.org

Structure Activity Relationship Sar Studies of 1 1 Methylpiperidin 3 Yl Piperazine and Analogues

Impact of Piperidine (B6355638) Ring Substitution on Receptor Selectivity

The substitution on the piperidine ring of 1-(1-Methylpiperidin-3-YL)piperazine analogues is a critical determinant of receptor selectivity, particularly for targets such as histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors. The piperidine moiety itself is often a key structural feature for achieving dual affinity for these receptors. nih.gov

Research comparing structurally similar compounds, where the only significant difference is the presence of a piperidine versus a piperazine (B1678402) ring, highlights the impact of this heterocycle on binding affinity. For instance, in a study of dual H₃/σ₁ receptor ligands, the replacement of a piperazine ring with a piperidine ring did not substantially alter the high affinity for the H₃ receptor. However, it dramatically increased the affinity for the σ₁ receptor by several orders of magnitude. nih.gov This suggests that the piperidine ring is a crucial element for potent σ₁ receptor activity while maintaining affinity for the H₃ receptor. nih.gov

Derivatives that feature a 4-(pyridin-4-yl)piperazin-1-yl core consistently show a markedly lower affinity for the σ₁ receptor compared to their counterparts containing a piperidine core. nih.gov This difference in inhibitory potency is thought to be related to the protonation state of the molecules at physiological pH. nih.gov The strategic substitution on the piperidine ring can thus be used to modulate the selectivity profile of a compound, fine-tuning its activity towards a specific receptor or achieving a desired polypharmacological profile.

Table 1: Impact of Piperidine vs. Piperazine Core on Receptor Affinity This interactive table illustrates the change in binding affinity (Ki) when a piperazine ring is replaced by a piperidine ring in a series of dual-target ligands.

Compound ID Basic Core hH₃R Kᵢ (nM) σ₁R Kᵢ (nM) Selectivity Profile
Compound 4 Piperazine 3.17 1531 H₃R selective
Compound 5 Piperidine 7.70 3.64 Dual H₃/σ₁ activity

Data sourced from a comparative study on H₃/σ₁ receptor antagonists. nih.gov

Influence of Methyl Group Position and Substituent Modifications

Modifications to the substituents on the piperazine and piperidine rings, including the position and nature of the methyl group, have significant effects on the biological activities of these compounds. Initial SAR analyses have shown that even a small alkyl group like methyl can profoundly alter the pharmacological profile. nih.gov

In some series of compounds, those with an N'-unsubstituted piperazine exhibited significantly better biological activity compared to their N'-methylated piperazine counterparts. nih.gov This indicates that the N-methyl group can introduce steric hindrance or alter the electronic properties of the piperazine nitrogen, potentially weakening its interaction with the target receptor. The position of substituents on other parts of the molecule is also crucial; for example, moving a substituent on a benzene (B151609) ring from the 4-position to the 2- or 3-position has been shown to cause a sharp decline in activity in certain mosquito larvicidal agents. nih.gov

In other scaffolds, such as 1-(4-methyl-piperazin-1-yl)isoquinolines, the nature of the substituent at the C-3 position of the isoquinoline (B145761) ring significantly influences anticancer activity. Derivatives with 2-phenylthiazol-4-yl or quinoxaline-2-yl substituents demonstrated the highest levels of anticancer activity, highlighting that modifications distant from the core 1-methylpiperazine (B117243) moiety can have profound effects. researchgate.net

Conformational Analysis and Receptor Interactions

The three-dimensional shape, or conformation, of this compound and its analogues is fundamental to how they interact with receptor binding sites. Both piperidine and piperazine rings typically adopt a stable chair conformation. rsc.org For piperazine rings, infrared spectral data suggest that the N-H bond prefers an equatorial position, similar to piperidine. rsc.org

The orientation of substituents on these rings (axial vs. equatorial) can dictate biological activity. For some 2-substituted piperazines, the axial conformation is preferred and places the basic and pyridyl nitrogens in a specific orientation that is crucial for binding to certain nicotinic acetylcholine (B1216132) receptors. nih.gov The conformational flexibility is also important, as the molecule must adopt a specific "bioactive" conformation to fit into the receptor's binding pocket. The interconversion between different chair and twist conformers can occur, with the energy barriers for these transitions influencing the equilibrium population of the active conformer. researchgate.net

Molecular modeling studies reveal the specific interactions that stabilize the ligand-receptor complex. For instance, in the binding of dual H₃/σ₁ ligands, a compound with a piperidine core was found to have an additional π-π stacking interaction with a phenylalanine residue (Phe133) in the receptor's active site, which likely contributes to its higher affinity compared to its piperazine analogue. nih.gov The ability to form hydrogen bonds and engage in hydrophobic interactions with the receptor is a direct consequence of the molecule's conformation and substituent pattern. nih.gov

Preclinical Investigations and Therapeutic Applications of 1 1 Methylpiperidin 3 Yl Piperazine

Antidiabetic Activity

No studies detailing the in vitro or in vivo antidiabetic effects of 1-(1-Methylpiperidin-3-YL)piperazine were found. While the broader classes of piperazine (B1678402) and piperidine (B6355638) compounds have been investigated for their potential in managing diabetes, specific data for the requested molecule, including its mechanism of action or efficacy in preclinical models, is not available in the public domain.

General research into related structures includes the investigation of piperazine sulfonamide derivatives as potential dipeptidyl peptidase-4 (DPP-4) inhibitors, which play a role in glucose homeostasis. pensoft.netresearchgate.net Other studies have explored aryl piperazine compounds for their ability to promote glucose uptake. nih.gov Additionally, 1-benzhydryl-piperazine sulfonamides have been evaluated for their antidiabetic properties. researchgate.net A broader review also highlights the potential of various morpholine, piperazine, and piperidine derivatives as antidiabetic agents. nih.govnih.govmdpi.com However, it is crucial to reiterate that these findings are not specific to this compound.

Safety Profile and Tolerability in Preclinical Settings

Similarly, no preclinical studies on the safety, toxicity, or tolerability of this compound have been reported in the available scientific literature. Therefore, information regarding its safety profile in animal models is currently nonexistent.

Advanced Research Applications and Future Directions for 1 1 Methylpiperidin 3 Yl Piperazine

Conjugation Strategies for Targeted Delivery Systems

The unique structural characteristics of the 1-(1-Methylpiperidin-3-YL)piperazine scaffold, featuring both a piperidine (B6355638) and a piperazine (B1678402) ring, make it a valuable component for building complex molecules intended for targeted delivery. The nitrogen atoms within the rings serve as key points for chemical modification and conjugation to larger systems, such as nanoparticles or biological macromolecules. mdpi.com These heteroatoms can improve the pharmacological and pharmacokinetic profiles of drug candidates by acting as hydrogen bond donors or acceptors, which helps to tune interactions with biological receptors and increase water solubility and bioavailability. mdpi.com

siRNA Delivery Platforms

The delivery of small interfering RNA (siRNA) for therapeutic purposes is a significant challenge due to siRNA's instability and difficulty in crossing cell membranes. researchgate.netnih.gov Lipid-based nanoparticles (LNPs) and other nanocarriers are a leading strategy to overcome these hurdles. nih.govmdpi.com Piperazine-based compounds are being explored to enhance these delivery systems.

A notable strategy involves designing piperazine-based polyamines that can be conjugated to protein cages, such as humanized ferritin (HumAfFt), to create targeted siRNA delivery vehicles. nih.govacs.org In one study, a structurally related compound, 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine, was synthesized and successfully conjugated to the interior of a ferritin nanocage. nih.govacs.org The key steps of this process are:

Synthesis of the Polyamide (PA): The process begins with a reductive amination reaction to link the piperazine and piperidine moieties. nih.govacs.org

Functionalization: A thiol-reactive group, such as maleimide, is attached to the polyamine. This group allows for selective chemical attachment to a specific cysteine residue engineered into the ferritin protein. nih.govacs.org

Conjugation: The functionalized piperazine compound is then chemoselectively conjugated to the inside of the ferritin nanocage. nih.govacs.org

siRNA Loading: The introduction of the positively charged piperazine derivatives inside the ferritin cage promotes the spontaneous entrapment of negatively charged siRNA molecules through electrostatic interactions. nih.govacs.org

This ferritin-based system, functionalized with piperazine derivatives, demonstrated the ability to deliver siRNA into various cancer cell lines, including HeLa, HepG2, and MCF-7, leading to an improved gene silencing effect compared to conventional methods. nih.gov The system leverages the natural targeting of the transferrin receptor (TfR1), which is often overexpressed on cancer cells, providing a promising platform for targeted siRNA therapeutics. nih.gov

Development as Pharmaceutical Intermediates in Approved Drugs

The piperazine ring is a crucial structural motif found in a vast number of FDA-approved drugs, ranking as the third most common nitrogen heterocycle in drug discovery. mdpi.comresearchgate.net It is a key component in blockbuster drugs and is prevalent in agents with anxiolytic, antiviral, anticancer, and antidepressant properties. mdpi.com The piperazine moiety is often used to link different parts of a drug scaffold or to improve physicochemical properties like solubility, which are critical for oral bioavailability. researchgate.netnih.gov

While direct evidence of this compound as an intermediate in a currently approved drug is not prominent in publicly available literature, the use of closely related structures is well-documented. For instance, 1-Methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant drug Mirtazapine. google.com Furthermore, a review of drugs approved between 2011 and 2023 shows that N-substituted piperazines are fundamental building blocks in numerous modern therapeutics, particularly in the class of kinase inhibitors used for cancer treatment. nih.govmdpi.com

Examples of recently approved drugs containing N-substituted piperazine intermediates include:

Infigratinib: An FGFR inhibitor where the synthesis starts with N-ethylpiperazine. nih.gov

Bosutinib and Ponatinib: Kinase inhibitors used for chronic myelogenous leukemia that incorporate an N-methylpiperazine group to enhance water solubility and target affinity. researchgate.netmdpi.com

Vortioxetine: An antidepressant whose synthesis involves a 1-phenylpiperazine (B188723) intermediate. nih.govmdpi.com

These examples underscore the pharmaceutical industry's reliance on piperazine-containing intermediates. The specific substitution pattern on the piperazine ring, such as the 1-methylpiperidin-3-yl group, offers a unique three-dimensional structure that can be exploited by medicinal chemists to fine-tune a drug candidate's interaction with its biological target and optimize its pharmacokinetic profile. mdpi.com

Computational Chemistry and Molecular Modeling for Drug Design

Computational methods like molecular docking and molecular dynamics simulations are indispensable tools in modern drug discovery, allowing researchers to predict and analyze the interactions between a ligand and its target protein at the molecular level. nih.gov These techniques are widely applied to piperazine-containing compounds to guide the design of more potent and selective drug candidates. rsc.org

In silico studies for piperazine derivatives have provided critical insights into their mechanisms of action. For example, molecular docking has been used to:

Identify Novel Scaffolds: Screening of in-house libraries of piperidine/piperazine compounds led to the discovery of a potent agonist for the Sigma-1 receptor (S1R), a target for neurodegenerative and psychiatric disorders. nih.govrsc.org

Elucidate Binding Modes: Docking analyses revealed how piperazine-linked compounds orient themselves within the active sites of target proteins. In studies of carbonic anhydrase IX inhibitors, docking showed that piperazine-linked naphthalimides form multiple hydrogen bonds with key residues like Arg6, Trp9, and Gln92. nih.gov

Guide Structure-Activity Relationship (SAR) Studies: Computational models help explain why certain chemical modifications enhance or diminish a compound's activity. For arylpiperazine derivatives targeting the androgen receptor, docking studies indicated that the piperazine nitrogen atoms and the substituted aryl group are critical for binding and that specific substitutions on the phenyl ring could improve potency. mdpi.comnih.gov

The table below summarizes findings from several computational studies on piperazine derivatives, illustrating the diverse targets and insights gained.

Compound ClassTarget Protein(s)Computational MethodKey Findings
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)Molecular Docking, MD, ADMETCompounds showed good binding affinity and membrane permeability, suggesting potential as cancer theranostic agents. nih.gov
Piperidine/piperazine-based librarySigma-1 Receptor (S1R)Molecular Docking, MDIdentified a lead compound with high affinity (Ki = 3.2 nM) and elucidated key interactions with amino acid residues in the binding pocket. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineDNA-Topo II Complex, DNAMolecular DockingRevealed a dual binding mechanism, with compounds interacting with both the Topo II enzyme and the minor groove of DNA. mdpi.com
Arylpiperazine derivativesAndrogen Receptor (AR)Molecular DockingShowed that the piperazine ring is essential for potency and that specific substitutions on the phenyl ring are important for activity. nih.gov

These computational approaches accelerate the drug design cycle by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.

Emerging Therapeutic Targets and Novel Applications

Research into this compound and related structures has unveiled a range of potential therapeutic applications beyond their established roles. The versatility of the piperazine scaffold allows it to interact with a wide array of biological targets, leading to the discovery of novel activities. researchgate.netnih.gov

Emerging areas of interest include:

Anticancer Agents: Piperazine derivatives are being investigated as potent anticancer agents acting through various mechanisms. Some derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Others have shown selective cytotoxicity against specific cancer cell lines, such as lung adenocarcinoma (A549) and cervical carcinoma (HeLa). mdpi.comnih.gov

Sigma Receptor Modulators: The sigma-1 (σ1) receptor is implicated in numerous central nervous system disorders. Piperidine and piperazine derivatives have been identified as high-affinity ligands for this receptor, with some acting as agonists. nih.govrsc.org This opens up possibilities for developing novel treatments for neuropathic pain, neurodegenerative diseases, and psychiatric conditions. nih.gov

Androgen Receptor (AR) Antagonists: In the field of prostate cancer, which is often dependent on androgen signaling, novel arylpiperazine derivatives have been designed and synthesized as potential AR antagonists. nih.gov SAR studies have shown that the piperazine scaffold is critical for antagonistic potency against this target. mdpi.com

The following table details some of the emerging targets for piperazine-based compounds.

Therapeutic AreaTarget/MechanismCompound TypeObserved Biological Activity
OncologyTubulin PolymerizationArylamide derivatives with piperazine moietyPotent inhibition of tubulin polymerization and significant antiproliferative effects against liver cancer cells. nih.gov
OncologyAndrogen Receptor (AR)Arylpiperazine derivativesStrong antagonistic potency against AR and cytotoxic activity against prostate cancer cells (LNCaP). mdpi.comnih.gov
OncologyApoptosis Induction2-(Benzimidazol-2-yl)quinoxalines with N-methylpiperazineSelective cytotoxicity against human lung adenocarcinoma (A549) via induction of mitochondrial apoptosis. nih.gov
NeuropharmacologySigma-1 (σ1) ReceptorPiperidine/piperazine-based compoundsHigh-affinity binding and agonist activity, suggesting potential for treating CNS disorders. nih.govrsc.org

These findings highlight the rich potential of piperazine-containing molecules, including this compound, as starting points for the development of new therapies against a variety of diseases.

Future Research Directions and Unexplored Avenues

The broad utility of the this compound scaffold in medicinal chemistry points toward several promising future research directions. The continued exploration of this and related structures is likely to yield significant advances in drug discovery and development.

Key future directions include:

Optimization of Existing Leads: Many of the derivatives identified for emerging targets (e.g., anticancer and sigma receptor modulation) can be considered lead compounds. nih.govnih.gov Future work will focus on optimizing their structures to improve potency, selectivity, and pharmacokinetic properties (ADME). This involves synthesizing new analogues and employing computational modeling to refine designs.

Exploration of New Therapeutic Areas: The piperazine moiety is known to impart a wide spectrum of biological activities, including antiviral, antifungal, anti-inflammatory, and antimalarial properties. researchgate.net A systematic screening of this compound derivatives against targets in these therapeutic areas represents a significant unexplored avenue.

Advanced Drug Delivery Systems: Building on the success of using piperazine derivatives in siRNA delivery platforms, future research could explore their conjugation to other delivery vectors like antibodies (for antibody-drug conjugates), polymers, or other types of nanoparticles for targeted delivery of a wider range of therapeutic payloads. nih.govnih.gov

Novel Synthesis and Functionalization: Advances in synthetic organic chemistry, particularly in C-H functionalization, offer new ways to create piperazine derivatives with substitution patterns that were previously difficult to access. mdpi.com Applying these novel methods will expand the chemical space available to medicinal chemists, potentially leading to the discovery of compounds with unique biological activities.

Dual-Target or Polypharmacology Agents: The ability of the piperazine scaffold to interact with multiple targets could be intentionally exploited to design single molecules that modulate several disease-related pathways simultaneously. nih.gov This polypharmacology approach is a growing trend in drug design for complex diseases like cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methylpiperidin-3-YL)piperazine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates, followed by click chemistry with azides (e.g., CuSO₄·5H₂O/sodium ascorbate in H₂O:DCM) to form triazole derivatives . Critical parameters include stoichiometric control, solvent polarity (DMF for solubility), and reaction monitoring via TLC (hexane:ethyl acetate gradients). Purification via silica gel chromatography ensures product integrity .

Q. Which analytical techniques are most effective for characterizing the structural and purity aspects of this compound?

  • Methodological Answer : Raman microspectroscopy (20 mW laser, 128–256 scans) combined with multivariate analysis (PCA/LDA) distinguishes positional isomers by unique spectral fingerprints . Potentiometric titration determines pKa values (298–323 K), validated against thermodynamic parameters (ΔH°, ΔS°) via the van’t Hoff equation . High-resolution MS and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for piperazine protons) confirm structural assignments .

Q. How do researchers determine the physicochemical properties (e.g., pKa, solubility) of piperazine derivatives, and what experimental protocols are recommended?

  • Methodological Answer : pKa is measured via potentiometric titration in aqueous buffers, with temperature-controlled cells (298–323 K) to assess thermodynamic trends . Solubility is quantified using shake-flask methods (water/octanol partitions) or computational tools like ESOL LogS . For lipophilicity, HPLC retention times correlate with logP values, critical for predicting BBB permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro receptor binding studies and in vivo metabolic outcomes for this compound?

  • Methodological Answer : Discrepancies arise from metabolite interference (e.g., 1-(3-chlorophenyl)piperazine as a major human metabolite ). To address this:

  • Use radioligand binding assays (e.g., 5-HT receptor subtypes) with isotopic labeling (³H/¹⁴C) to confirm target engagement .
  • Conduct in vivo pharmacokinetic studies (LC-MS/MS of plasma/tissue) to quantify active metabolites .
  • Perform molecular docking (e.g., AutoDock Vina) to validate binding poses against crystallographic receptor data .

Q. What methodological approaches are employed to differentiate and quantify positional isomers of substituted piperazines during analytical characterization?

  • Methodological Answer : Raman microspectroscopy with multivariate analysis (PCA/LDA) separates isomers like 3-TFMPP vs. 4-TFMPP by distinct peak clusters (e.g., 600–800 cm⁻¹ for ring vibrations) . GC-EI-MS spectral libraries (e.g., SWGDRUG) identify neutral loss patterns (m/z 30 for –NH₂) and fragment ion ratios . Chiral HPLC (e.g., amylose columns) resolves enantiomers using heptane:ethanol gradients .

Q. What strategies are recommended for optimizing the cytotoxic activity of this compound derivatives against specific cancer cell lines?

  • Methodological Answer :

  • SAR-Driven Design : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the phenyl ring to enhance cytotoxicity (e.g., IC₅₀ < 10 µM in HEPG2 cells) .
  • In Vitro Screening : Use MTT assays on panels of cancer lines (liver, breast, colon) with 72-hour exposure to assess time-dependent effects .
  • Prodrug Strategies : Modify logP via hydrophilic substituents (e.g., hydroxylmethyl) to improve aqueous solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.